molecular formula C13H10O2 B1337557 2-Hydroxy-5-phenylbenzaldehyde CAS No. 1761-63-3

2-Hydroxy-5-phenylbenzaldehyde

Cat. No. B1337557
CAS RN: 1761-63-3
M. Wt: 198.22 g/mol
InChI Key: NAUBSKHQFFCEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-phenylbenzaldehyde is an organic compound . It is an isomer of vanillin .


Synthesis Analysis

The compound can be synthesized via the Suzuki-Miyaura Cross-Coupling in water and air . This method is organic solvent-free and catalyzed by a Pd(II)-Salan complex .


Physical And Chemical Properties Analysis

2-Hydroxy-5-phenylbenzaldehyde is a powder at room temperature . It has a molecular weight of 198.22 g/mol . Its melting point ranges from 98 to 102 degrees Celsius . The compound’s IUPAC name is 4-hydroxy [1,1’-biphenyl]-3-carbaldehyde .

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Hydroxy-5-phenylbenzaldehyde has been utilized in the synthesis of biologically active compounds. When iodinated, it yields 2-Hydroxy-3-iodo-5-phenylbenzaldehyde, which, through condensation with substituted aromatic amines, forms Schiff bases. These bases, upon further reactions, produce 2-azetidinones derivatives showing significant antibacterial activity against various bacteria such as Xanthomonas citri, Escherichia coli, Erwinia carotovora, and Bacillus subtilis (Junne et al., 2012).

Antioxidant and Enzyme Inhibition Properties

The compound has also been incorporated into Schiff base compounds that, after coordination with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II), displayed enhanced antioxidant, enzyme inhibition, and antibacterial/antifungal activities. This suggests the bioactivity of the ligand significantly increases upon chelation with metal ions, highlighting its potential in medicinal chemistry (Sumrra et al., 2018).

Catalytic Activity in Alcohol Oxidation

Moreover, Schiff base copper(II) complexes derived from 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde have been reported as efficient and selective catalysts for the oxidation of alcohols to their corresponding carbonyl compounds. These complexes showcase their utility in homogeneous peroxidative oxidation of alcohols, further emphasizing the role of 2-Hydroxy-5-phenylbenzaldehyde derivatives in catalysis and organic synthesis (Hazra et al., 2015).

Fluorescent pH Sensor

Additionally, a Schiff base compound derived from 2-Hydroxy-5-phenylbenzaldehyde has been identified as a highly selective and sensitive fluorescent pH sensor, which is particularly valuable for studying biological organelles. This application demonstrates the compound's utility in bioanalytical chemistry, offering a non-invasive method to monitor pH changes within biological systems (Saha et al., 2011).

Safety And Hazards

The compound is classified as a Category 4 flammable liquid and has several hazard statements including H302, H312, H315, H319, H332, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-hydroxy-5-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUBSKHQFFCEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483067
Record name 2-hydroxy-5-phenylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-phenylbenzaldehyde

CAS RN

1761-63-3
Record name 4-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1761-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-5-phenylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

(Fahmy, A. M.; Revue Roumaine de Chimie 1985, V30(8), P749-52) Bromosalicaldehyde (S1, 525 mg, 2.6 mmol), phenylboronic acid (S2, 349 mg, 2.86 mmol), Pd(dppf)Cl2.CH2Cl2 (106 mg, 0.13 mmol) and Na2CO3 (413 mg, 3.9 mmol) were dissolved in degassed DME/H2O (3:1) and stirred at reflux (100° C.) for 5 h. After cooling, the mixture was poured into water and extracted with DCM (3×100 ml). The combined organic layers were dried over Na2SO4 and the residue purified by silica gel chromatography (Et2O, 100%) to afford the title compound (250 mg, 50%).
Quantity
349 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step Two
Quantity
413 mg
Type
reactant
Reaction Step Two
Name
DME H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
50%

Synthesis routes and methods III

Procedure details

22 g of p-phenylphenol was dissolved in 95% ethanol; a solution of 40 g of sodium hydroxide in 80 ml of water was rapidly added. The resulting solution was heated to 75°-80° C. and 20 ml of chloroform was added over a one-hour period, the mixture being gently refluxed. The mixture then was stirred for three hours, cooled and the ethanol and excess chloroform were evaporated under reduced pressure. The resulting residue was cooled and poured into cold water. The resulting mixture was acidified by slow addition of hydrochloric acid and extracted with ether. The solvent was evaporated from the extract under reduced pressure, the residue was poured in twice its volume of saturated sodium metabisulfite solution and the mixture was shaken vigorously for forty-five minutes. The resulting semisolid bisulfite addition compound was allowed to stand for one hour, filtered in the dark and washed with small portions of ethanol and ether to remove the phenol. The bisulfite addition compound with decomposed with dilute sulfuric acid, the mixture being warmed on a water-bath for thirty minutes. The cooled mixture was extracted with ether, dried (Na2SO4), and the solvent was evaporated under reduced pressure. The residue was treated with activated charcoal and recrystallized from ethanol/water to give 5-phenylsalicylaldehyde (1A). as yellow crystals, mp: 98°-99° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In an atmosphere of argon, 496 g (2.46 mol) of 5-bromosalicylaldehyde, 361 g (2.96 mol) of phenylboronic acid, 57 g (49.0 mmol) of tetraxis(triphenylphosphine)palladium(0), 8.6 L of DME and 784 g of sodium carbonate/3.7 L of water were charged, and subjected to heating under reflux with stirring for 17 hours. After cooling the resultant to room temperature, 3 L of toluene was added, and then an aqueous layer was removed. An organic layer was washed with water, and dried with magnesium sulfate. The solvent was distilled off under a reduced pressure. The crystals were purified by silica gel chromatography, whereby 382 g of 3-formyl-4-hydroxybiphenyl was obtained (yield: 78%).
Quantity
496 g
Type
reactant
Reaction Step One
Quantity
361 g
Type
reactant
Reaction Step One
[Compound]
Name
tetraxis(triphenylphosphine)palladium(0)
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 L
Type
reactant
Reaction Step One
Quantity
3.7 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

22 g of phenylphenol was dissolved in 95% ethanol; a solution of 40 g of sodium hydroxide in 80 ml of water was rapidly added. The resulting solution was heated to 75°-80° C. and 20 ml of chloroform was added over a one-hour period, the mixture being gently refluxed. The mixture then was stirred for three hours, cooled and the ethanol and excess chloroform were evaporated under reduced pressure. The resulting residue was cooled and poured into cold water. The resulting mixture was acidified by slow addition of hydrochloric acid and extracted with ether. The solvent was evaporated from the extract under reduced pressure, the residue was poured in twice its volume of saturated sodium metabisulfite solution and the mixture was shaken vigorously for forty-five minutes. The resulting semisolid bisulfite addition compound was allowed to stand for one hour, filtered in the dark and washed with small portions of ethanol and ether to remove the phenol. The bisulfite addition compound was decomposed with dilute sulfuric acid, the mixture being warmed on a water-bath for thirty minutes. The cooled mixture was extracted with ether, dried (Na2SO4), and the solvent was evaporated under reduced pressure. The residue was treated with activated charcoal and recrystallized from ethanol/water to give 5-phenylsalicylaldehyde (1A), as yellow crystals, mp: 98°-99° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-phenylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-phenylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-phenylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-phenylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-phenylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-phenylbenzaldehyde

Citations

For This Compound
28
Citations
ABKSB Junne, SB Zangade, SL Shinde… - International …, 2012 - core.ac.uk
… Abstract 2-Hydroxy-5-phenylbenzaldehyde on iodination yielded 2-Hydroxy-3-iodo-5-phenylbenzaldehyde. This aldehyde on facile condensation with substituted aromatic amines in …
Number of citations: 4 core.ac.uk
MS Mayadeo, RK Banavali - 1986 - nopr.niscpr.res.in
… To this, 2 ml of an ethanolic solution of 2-hydroxy-5phenylbenzaldehyde containing 5mg/ml were … of separating funnels 2 ml of an ethanolic solution of 2-hydroxy-5-phenylbenzaldehyde …
Number of citations: 4 nopr.niscpr.res.in
S Bhatt, SK Nayak - Tetrahedron Letters, 2009 - Elsevier
… Thus phenols with electron-withdrawing para-substituent such as 2-hydroxy-5-phenylbenzaldehyde 17 (1c) were converted to 1,2-bis(5-phenyl-2-hydroxyphenyl)ethane 11 (3c) by a …
Number of citations: 26 www.sciencedirect.com
LM Liggett - 1943 - search.proquest.com
… 2-Hydroxy-5-phenylbenzaldehyde. This aldehyde was prepared in 10 per cent yields by the Reimer-Tieraann reaction on -hyaroxybiphenyl. The method of Bell and Kenyon (16) was …
Number of citations: 4 search.proquest.com
LM Liggett, H Diehl - Proceedings of the Iowa Academy of …, 1945 - scholarworks.uni.edu
… As reported by Duff ( 8), the application of the reaction to p-hydroxybiphenyl was found to give a good yield of 2-hydroxy-5phenylbenzaldehyde. …
Number of citations: 27 scholarworks.uni.edu
H Diehl, IOWA STATE UNIV AMES - 1942 - apps.dtic.mil
A summary is presented of the chemical investigations of the regenerative oxygen absorbent Salcomine and the synthesis and properties of related chemical compounds. The cobalt …
Number of citations: 2 apps.dtic.mil
BC Raju, AK Tiwari, JA Kumar, AZ Ali… - Bioorganic & medicinal …, 2010 - Elsevier
… and the obtained crude product was purified by flash chromatography using silica gel (60–120) with hexane/ethylacetate (98:2) as eluent to give 2-hydroxy-5-phenylbenzaldehyde (3g) …
Number of citations: 142 www.sciencedirect.com
R Fareghi‐Alamdari, M Golestanzadeh… - Applied …, 2017 - Wiley Online Library
Meso‐tetrakis[4‐(methoxycarbonyl)phenyl]porphyrinatopalladium(II) as a palladium organocatalyst was synthesized and then used in aqueous media as a heterogeneous …
Number of citations: 9 onlinelibrary.wiley.com
M Golestanzadeha, H Naeimia - pdfs.semanticscholar.org
2 P5 20 90 20 90 3 P8 20 85 25 85 4 P9 25 85 25 83 5 P12 25 85 25 82 6 P18 25 92 20 88 7 P20 25 85 30 87 8 P21 25 85 30 85 a) Reaction conditions: aryl chloride (1 mmol), …
Number of citations: 0 pdfs.semanticscholar.org
R Fareghi-Alamdari, M Golestanzadeh, O Bagheri - RSC advances, 2016 - pubs.rsc.org
In this study, meso-tetrakis[4-(methoxycarbonyl)phenyl]porphynatopalladium(II) as a macrocyclic palladium complex was covalently grafted to the surface of graphene oxide (Pd-TMCPP…
Number of citations: 32 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.